molecular formula C11H11NO3 B11730584 7-(2-Aminoethoxy)-2H-chromen-2-one

7-(2-Aminoethoxy)-2H-chromen-2-one

Cat. No.: B11730584
M. Wt: 205.21 g/mol
InChI Key: WNWHGNADZIEBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminoethoxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Aminoethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 7-(2-Aminoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

7-(2-Aminoethoxy)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Aminoethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    7-Hydroxy-2H-chromen-2-one: Lacks the aminoethoxy substituent, resulting in different biological activities.

    7-(2-Hydroxyethoxy)-2H-chromen-2-one: Contains a hydroxyethoxy group instead of an aminoethoxy group, leading to variations in reactivity and applications.

Uniqueness: 7-(2-Aminoethoxy)-2H-chromen-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-(2-aminoethoxy)chromen-2-one

InChI

InChI=1S/C11H11NO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6,12H2

InChI Key

WNWHGNADZIEBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.